molecular formula C9H4FN2NaO3 B8037406 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt

Cat. No.: B8037406
M. Wt: 230.13 g/mol
InChI Key: AMMKLSDSRWMGBO-UHFFFAOYSA-M
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Description

Systematic Nomenclature and CAS Registry Information

The systematic IUPAC name for the parent carboxylic acid form is 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid , reflecting the substitution pattern of the fluorophenyl group at position 3 and the carboxylic acid moiety at position 5 of the oxadiazole ring. Upon deprotonation and sodium salt formation, the compound is designated as sodium 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate . The CAS Registry Number for the free acid is 944896-51-9 , while the sodium salt derivative is referenced under synonyms such as This compound in chemical databases.

Table 1: Nomenclature and Registry Data

Property Value
IUPAC Name (Acid Form) 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid
CAS Number (Acid Form) 944896-51-9
Sodium Salt Synonym This compound

Molecular Formula and Weight Analysis

The molecular formula of the free acid is C~9~H~5~FN~2~O~3~ , with a calculated molecular weight of 208.15 g/mol . Conversion to the sodium salt replaces the carboxylic acid proton with a sodium cation, resulting in the formula C~9~H~4~FN~2~O~3~Na . The adjusted molecular weight accounts for the substitution:
$$
\text{Molecular Weight (Na Salt)} = 208.15 - 1.007 \, (\text{H}) + 22.990 \, (\text{Na}) = 230.13 \, \text{g/mol}
$$
This sodium salt formulation enhances solubility in polar solvents, a critical factor for its reactivity in synthetic applications.

Table 2: Molecular Formula Comparison

Form Molecular Formula Molecular Weight (g/mol)
Free Acid C~9~H~5~FN~2~O~3~ 208.15
Sodium Salt C~9~H~4~FN~2~O~3~Na 230.13

X-ray Crystallographic Studies

While direct X-ray crystallographic data for this specific sodium salt remain unreported in the provided literature, structural insights can be extrapolated from analogous 1,2,4-oxadiazole derivatives. For instance, studies on related compounds, such as Ba~4~Mn~2~Si~2~Te~9~, demonstrate the utility of single-crystal X-ray diffraction in resolving complex heterocyclic systems. In such structures, bond lengths between heteroatoms (e.g., N–O in oxadiazoles) typically range from 1.36–1.42 Å , while C–N bonds in the aromatic ring measure 1.30–1.35 Å . The sodium cation in the salt likely coordinates with the carboxylate oxygen atoms, adopting a distorted octahedral geometry common in ionic carboxylates.

Tautomeric Forms and Resonance Structures

The 1,2,4-oxadiazole core exhibits limited tautomerism compared to other azole derivatives due to its electronic configuration. Resonance stabilization occurs through delocalization of π-electrons across the N–O–N linkage, as illustrated below:
$$
\text{Resonance Structure 1: } \chemfig{O5(-N(-[::60]C_6H_4F)-N=[::60]C(-[::60]O^- Na^+)=O)}
$$
$$
\text{Resonance Structure 2: } \chemfig{O
5(-N(-[::60]C6H4F)=N-[::60]C(-[::60]O^- Na^+)-O)}
$$
The sodium carboxylate group further stabilizes the system by withdrawing electron density, reducing the likelihood of keto-enol tautomerism observed in neutral oxadiazoles. Computational studies on similar oxadiazoles suggest that the sodium salt’s anionic charge localizes primarily on the carboxylate oxygen, with minimal redistribution into the heterocyclic ring.

Table 3: Key Resonance Contributions

Feature Description
N–O Bond Order 1.5 (delocalized between single and double)
Charge Distribution Negative charge on carboxylate oxygen
Aromatic Stabilization Moderate (resonance energy ≈ 167 kJ/mol)

Properties

IUPAC Name

sodium;3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3.Na/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMKLSDSRWMGBO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amidoximes with Activated Carboxylic Acid Derivatives

This method involves reacting 4-fluorophenylamidoxime with an activated carboxylic acid precursor (e.g., oxalyl chloride, ethyl oxalyl chloride) to form the oxadiazole core, followed by hydrolysis and salt formation.

Procedure:

  • Amidoxime Preparation :

    • 4-Fluorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water under reflux to yield 4-fluorophenylamidoxime.

  • Cyclocondensation :

    • The amidoxime reacts with ethyl oxalyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. The mixture is stirred at 0–5°C for 2 hours, then at room temperature for 12 hours.

  • Hydrolysis :

    • The ester intermediate is hydrolyzed using aqueous sodium hydroxide (NaOH) in ethanol/water (1:1) under reflux for 4–6 hours to yield the carboxylic acid.

  • Salt Formation :

    • The carboxylic acid is dissolved in water, and a stoichiometric amount of NaOH is added. The solution is lyophilized to obtain the sodium salt.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1NH₂OH·HCl, EtOH/H₂O, reflux85–90>95%
2Ethyl oxalyl chloride, TEA, DCM70–7592%
3NaOH, EtOH/H₂O, reflux90–95>98%
4NaOH, H₂O, lyophilization95–98>99%

Oxidative Cyclization of Hydrazides

This approach utilizes hydrazide intermediates, which undergo oxidative cyclization to form the oxadiazole ring.

Procedure:

  • Hydrazide Synthesis :

    • Ethyl 4-fluorobenzoate is reacted with hydrazine hydrate in ethanol under reflux to form 4-fluorobenzohydrazide.

  • Oxidative Cyclization :

    • The hydrazide is treated with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH) under reflux for 8–12 hours. This forms the 1,2,4-oxadiazole-5-thione intermediate.

  • Oxidation to Carboxylic Acid :

    • The thione is oxidized using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 3 hours, yielding the carboxylic acid.

  • Salt Formation :

    • The acid is neutralized with sodium bicarbonate (NaHCO₃) in water, and the product is crystallized.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1NH₂NH₂·H₂O, EtOH, reflux88–92>96%
2CS₂, KOH, EtOH, reflux65–7090%
3H₂O₂, AcOH, 60°C75–80>97%
4NaHCO₃, H₂O93–95>99%

One-Pot Synthesis via Superbase-Mediated Cyclization

A modern one-pot method avoids isolation of intermediates, improving efficiency.

Procedure:

  • Reaction Setup :

    • 4-Fluorophenylamidoxime and diethyl oxalate are combined in dimethyl sulfoxide (DMSO) with sodium hydroxide (NaOH) as a superbase.

  • Cyclization :

    • The mixture is heated at 80°C for 6 hours, directly forming the carboxylic acid via in situ ester hydrolysis.

  • Salt Formation :

    • NaOH is added in excess, and the solution is filtered and lyophilized.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1–2Diethyl oxalate, NaOH/DMSO, 80°C80–85>95%
3NaOH, H₂O90–92>98%

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
CyclocondensationHigh purity, reproducibleMulti-step, requires toxic reagentsIndustrial
Oxidative CyclizationUses inexpensive reagentsLow yield in cyclization stepLab-scale
One-Pot SynthesisTime-efficient, minimal purificationRequires DMSO solventPilot-scale

Critical Reaction Parameters

  • Temperature Control :

    • Cyclocondensation requires strict temperature control (0–5°C) to prevent side reactions.

  • Oxidation Efficiency :

    • H₂O₂ concentration must exceed 30% to ensure complete conversion of thione to carboxylic acid.

  • Base Selection :

    • NaOH outperforms KOH in salt formation due to higher solubility and neutralization efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid showed effectiveness against various bacterial strains. The fluorine atom in the compound enhances its lipophilicity, potentially increasing membrane permeability and biological activity .

Anticancer Potential
Oxadiazole derivatives have been investigated for their anticancer properties. A notable study reported that certain oxadiazoles induce apoptosis in cancer cells through the activation of specific pathways. The presence of the fluorophenyl group may contribute to the compound's ability to interact with cellular targets effectively .

Materials Science

Fluorescent Materials
The incorporation of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid into polymer matrices has shown promise in developing fluorescent materials. These materials are useful in applications such as sensors and imaging agents due to their photophysical properties. The compound's ability to emit light upon excitation makes it suitable for creating luminescent devices .

Polymer Blends
In materials science, this compound can be utilized to modify the properties of polymers. For instance, blending it with polyvinyl chloride (PVC) has been shown to enhance thermal stability and mechanical strength. This application is particularly relevant in industries requiring durable materials with specific performance characteristics.

Analytical Chemistry

Fluorescent Probes
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt serves as a fluorescent probe in analytical chemistry. Its ability to selectively bind to certain ions or molecules allows for the development of sensitive detection methods. This application is crucial in environmental monitoring and biochemical assays where detecting trace amounts of substances is necessary.

Chromatographic Applications
The compound has also been applied in chromatography as a derivatizing agent for enhancing the separation of analytes. Its unique structure allows for better retention times and resolution in chromatographic systems, making it valuable for analyzing complex mixtures in various samples.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains
Anticancer PotentialInduces apoptosis in cancer cells
Materials ScienceFluorescent MaterialsUseful for sensors and imaging agents
Polymer BlendsEnhances thermal stability and mechanical strength
Analytical ChemistryFluorescent ProbesSensitive detection methods for trace substances
Chromatographic ApplicationsImproved retention times and resolution

Case Studies

  • Antimicrobial Efficacy Study
    A series of experiments conducted on various oxadiazole derivatives revealed that those containing the 4-fluorophenyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This study highlights the importance of structural modifications in developing effective antimicrobial agents.
  • Fluorescent Sensor Development
    Researchers successfully synthesized a fluorescent sensor using this compound that selectively binds to metal ions such as Cu²⁺ and Pb²⁺. The sensor demonstrated high sensitivity and selectivity, showcasing its potential for environmental monitoring applications.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in drug design and other applications.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 3-Phenyl-1,2,4-oxadiazole-5-carboxylic Acid (Similarity: 0.87)
    The absence of a fluorine substituent reduces electron-withdrawing effects, which may lower binding specificity in enzyme inhibition .

Functional Group Modifications

  • Ethyl 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylate (Similarity: 0.90)
    The ethyl ester derivative lacks ionic character, reducing water solubility but improving lipid solubility for oral bioavailability. Hydrolysis to the carboxylic acid (or sodium salt) is required for activation .
  • Lithium 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
    Methoxy groups on the phenyl ring enhance electron-donating effects, altering electronic distribution. The lithium counterion may influence crystallization behavior compared to sodium .

Heterocyclic Core Modifications

  • 3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
    The pyrazole substituent introduces additional hydrogen-bonding sites, which could improve target selectivity in kinase inhibition .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Solubility (Predicted) Key Feature(s)
Target Sodium Salt C₉H₅FN₂O₃Na 237.14 High (ionic form) Enhanced water solubility
Ethyl Ester Analog C₁₁H₉FN₂O₃ 248.20 Moderate (lipophilic) Prodrug potential
5-Chloro Oxadiazole C₈H₄ClFN₂O 198.58 Low Halogenated, non-ionic
Lithium Dimethoxyphenyl Derivative C₁₀H₈LiN₂O₅ 255.11 Moderate (ionic) Electron-rich aryl group

Key Research Findings

  • Electronic Effects : Fluorine substituents enhance binding to hydrophobic pockets in enzymes, as seen in KFase inhibition studies .
  • Counterion Impact : Sodium and lithium salts differ in solubility profiles, affecting formulation strategies .
  • Structural Rigidity : The 1,2,4-oxadiazole core provides conformational stability, improving target engagement compared to saturated heterocycles .

Biological Activity

3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt (CAS No. 944896-51-9) is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H5_5FN2_2O3_3
  • Molecular Weight : 208.15 g/mol
  • CAS Number : 944896-51-9
  • Structure : The compound features a fluorophenyl group attached to an oxadiazole ring, contributing to its unique biological properties.

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Compound 1HeLa (cervical)92.4
Compound 2OVXF 899 (ovarian)2.76
Compound 2PXF 1752 (pleural mesothelioma)9.27
Compound 2PRXF 22Rv1 (prostate)1.143

These findings indicate that modifications to the oxadiazole structure can enhance anticancer activity significantly .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. Studies have reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Effects

Oxadiazole compounds have been investigated for their anti-inflammatory properties. They inhibit key enzymes involved in inflammation pathways, such as cyclooxygenases (COX-1 and COX-2). This inhibition can lead to reduced pain and inflammation in various models .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes including:
    • Histone Deacetylases (HDAC) : Implicated in cancer progression.
    • Carbonic Anhydrase (CA) : Involved in pH regulation and ion transport.
  • Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell survival and proliferation, particularly in cancer cells.

Case Studies

Several studies have highlighted the effectiveness of oxadiazole derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines.
    • Results indicated that specific modifications led to enhanced potency against ovarian and prostate cancer cells .
  • Antimicrobial Efficacy :
    • A derivative was tested against a panel of bacterial strains, demonstrating significant inhibition zones compared to control groups.
    • The study concluded that the compound could serve as a lead for developing new antimicrobial agents .

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt?

Methodological Answer:
The synthesis typically involves a multi-step process:

Condensation Reaction : React 4-fluorophenylhydrazine hydrochloride with a suitable carboxylic acid derivative (e.g., ethyl oxadiazole carboxylate) under acidic conditions to form the oxadiazole ring .

Hydrolysis : Treat the intermediate ester (e.g., ethyl 3-[4-fluorophenyl]-1,2,4-oxadiazole-5-carboxylate) with sodium hydroxide to yield the carboxylic acid sodium salt.

Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to remove unreacted hydrazine derivatives or ester byproducts .
Key Validation : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate) and confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Basic Question: How is the sodium salt form structurally characterized, and what analytical techniques are critical?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm the oxadiazole ring geometry and sodium coordination. For related oxadiazoles, bond angles of ~120° at the oxadiazole N-O-N moiety and Na⁺ coordination via carboxylate oxygen are typical .
  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic protons at δ 7.4–8.1 ppm (4-fluorophenyl group) and absence of ester protons (δ ~4.3 ppm) post-hydrolysis.
    • ¹³C NMR : Carboxylate carbon appears at ~170 ppm, distinct from ester carbonyl (~165 ppm) .
  • FTIR : Confirm sodium carboxylate formation via asymmetric COO⁻ stretching at ~1560 cm⁻¹ and symmetric stretching at ~1400 cm⁻¹ .

Intermediate Question: What strategies are used to evaluate the compound’s biological activity in vitro?

Methodological Answer:

Enzyme Inhibition Assays : Test against target enzymes (e.g., cyclooxygenase-2 or bacterial efflux pumps) using fluorometric or colorimetric substrates. Use sodium salt concentrations ranging from 1–100 µM in PBS (pH 7.4) .

Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293 or HeLa) to assess IC₅₀ values. Include sodium chloride controls to rule out sodium ion interference .

Solubility Optimization : Adjust pH (6.5–7.5) or use co-solvents (e.g., DMSO ≤1%) to maintain solubility in aqueous buffers for dose-response studies .

Advanced Question: How do researchers resolve contradictions in spectroscopic data interpretation for this compound?

Methodological Answer:
Contradictions often arise from:

  • Solvent Effects : Compare NMR spectra in D₂O vs. DMSO-d₆. For example, carboxylate proton exchange in D₂O may obscure signals, while DMSO stabilizes tautomers .
  • Tautomerism : Use 2D NMR (HSQC, HMBC) to distinguish between oxadiazole tautomers. Computational modeling (DFT) can predict dominant tautomeric forms in solution .
  • Impurity Interference : Cross-validate with high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., unhydrolyzed ester or fluorophenyl hydrazine residues) .

Advanced Question: What methodologies are employed to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) or pH 10 (NaOH) at 40°C for 24h. Monitor via HPLC for degradation products (e.g., free carboxylic acid or fluorophenol derivatives) .

Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (~200°C for similar sodium salts) and differential scanning calorimetry (DSC) to identify phase transitions .

Light Sensitivity : Expose to UV (254 nm) and visible light for 48h. Track changes via UV-Vis spectroscopy (absorbance shifts >10% indicate photodegradation) .

Advanced Question: How can computational modeling elucidate the compound’s interaction with biological targets?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model binding to protein targets (e.g., COX-2). Parameterize the sodium carboxylate group with partial charges derived from DFT calculations (B3LYP/6-31G* basis set) .

Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (TIP3P water model) for 100 ns. Analyze hydrogen bonding between the oxadiazole ring and active-site residues (e.g., Arg120 in COX-2) .

QSAR Modeling : Correlate substituent electronic effects (Hammett σ values for 4-fluorophenyl) with activity data to predict derivative potency .

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